molecular formula C10H9N5S B427750 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile CAS No. 68838-43-7

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

Katalognummer: B427750
CAS-Nummer: 68838-43-7
Molekulargewicht: 231.28g/mol
InChI-Schlüssel: HREAFDRZUHMTQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a sulfanyl group, and a benzonitrile moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and other scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile typically involves multistep reactions. One common method starts with the reaction of 4-chlorobenzonitrile with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with hydrazine hydrate to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand. The amino and sulfanyl groups can participate in various biochemical interactions, potentially inhibiting enzymes or modulating receptor activity. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzonitrile moiety differentiates it from other triazole derivatives, potentially enhancing its binding affinity and specificity for certain molecular targets .

Eigenschaften

CAS-Nummer

68838-43-7

Molekularformel

C10H9N5S

Molekulargewicht

231.28g/mol

IUPAC-Name

4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C10H9N5S/c11-5-7-1-3-8(4-2-7)6-16-10-13-9(12)14-15-10/h1-4H,6H2,(H3,12,13,14,15)

InChI-Schlüssel

HREAFDRZUHMTQA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)N)C#N

Kanonische SMILES

C1=CC(=CC=C1CSC2=NNC(=N2)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.